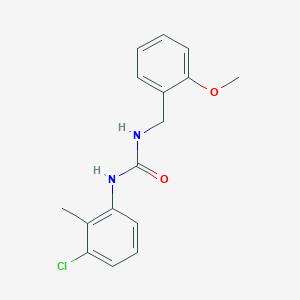![molecular formula C15H18N2O4S B5328912 N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide, also known as NBMPR, is a chemical compound that has been extensively studied for its scientific research applications. NBMPR is a potent inhibitor of the sodium-dependent nucleoside transporter (CNT), which is responsible for the uptake of nucleosides into cells. Inhibition of CNT by NBMPR has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for research in various fields.
Wirkmechanismus
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide inhibits CNT by binding to the nucleoside binding site of the transporter. This prevents the uptake of nucleosides into cells, leading to a decrease in cellular nucleotide pools. This, in turn, can lead to the inhibition of DNA and RNA synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
The inhibition of CNT by this compound has been shown to have a variety of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to enhance the efficacy of certain anticancer drugs by inhibiting drug efflux pumps.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide in lab experiments has several advantages. It is a potent inhibitor of CNT, making it a valuable tool for studying the role of nucleoside transporters in cellular processes. This compound is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of this compound. It can be toxic to cells at high concentrations, and its effects on other transporters and cellular processes may need to be taken into account when interpreting results.
Zukünftige Richtungen
There are several future directions for research involving N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide. One area of interest is the development of new anticancer drugs that target nucleoside transporters. Another direction is the study of the role of nucleoside transporters in drug resistance and the development of strategies to overcome this resistance. Additionally, the use of this compound in the treatment of viral infections and other diseases that involve nucleoside transporters is an area of active research.
Synthesemethoden
The synthesis of N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with isobutylamine to form N-(4-aminobenzene-sulfonyl)isobutylamine. This compound is then reacted with furan-2-carboxylic acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide has been widely used in scientific research for its ability to inhibit CNT. This transporter is involved in the uptake of nucleosides, which are essential building blocks of DNA and RNA. Inhibition of CNT by this compound has been shown to have a variety of effects on cellular processes, including the inhibition of cell growth and proliferation. This compound has also been used to study the role of nucleoside transporters in drug resistance and the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11(2)10-16-22(19,20)13-7-5-12(6-8-13)17-15(18)14-4-3-9-21-14/h3-9,11,16H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHCLCREAQXFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide](/img/structure/B5328830.png)
![methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)
![methyl 7-(2-chloro-4-methylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5328859.png)
![N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5328872.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
![2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5328901.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5328918.png)

![2-{4-[(2-methoxyethyl)(methyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5328923.png)
![6-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5328944.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)